2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound “2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” is a complex organic molecule that features multiple functional groups, including a thiazole ring, an ethoxy group, a methoxy group, and a chromeno-pyrrole structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the chromeno-pyrrole core, and the introduction of various substituents. Typical synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Construction of the Chromeno-Pyrrole Core: This might involve cyclization reactions starting from appropriate precursors, such as chromene derivatives and pyrrole intermediates.
Introduction of Substituents: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole and chromeno-pyrrole rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The ethoxy and methoxy groups can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Possible use as a drug candidate or a pharmacophore in drug design.
Industry: Applications in materials science, such as in the development of organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-ETHOXY-4-(2-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in the compound “2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” may confer distinct chemical and biological properties, making it a valuable target for further research and development.
Properties
Molecular Formula |
C29H30N2O5S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H30N2O5S/c1-6-34-23-15-19(11-12-22(23)35-14-13-16(2)3)25-24-26(32)20-9-7-8-10-21(20)36-27(24)28(33)31(25)29-30-17(4)18(5)37-29/h7-12,15-16,25H,6,13-14H2,1-5H3 |
InChI Key |
HTKNTLOEEMXHGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=CC=CC=C5C3=O)OCCC(C)C |
Origin of Product |
United States |
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